Ticarcillin Exhibits 2- to 4-Fold Greater Anti-Pseudomonal Potency than Carbenicillin
Ticarcillin is 2–4 times more potent than carbenicillin against Pseudomonas aeruginosa, with a reported MIC range of 8–64 μg/mL [1]. In a head-to-head study of 147 clinical P. aeruginosa isolates, carbenicillin was two dilutions less active than ticarcillin [2]. Against 88 clinical P. aeruginosa isolates, the MIC90 for ticarcillin was 50.0 mg/L compared to >100 mg/L for carbenicillin [3]. This potency advantage is consistent across multiple independent studies spanning different isolate collections.
| Evidence Dimension | MIC90 against Pseudomonas aeruginosa clinical isolates |
|---|---|
| Target Compound Data | 50.0 mg/L (ticarcillin) |
| Comparator Or Baseline | >100 mg/L (carbenicillin) |
| Quantified Difference | ≥2-fold lower MIC90; 2-4x greater potency overall |
| Conditions | 88 clinical P. aeruginosa isolates; standard MIC determination techniques; 5×10^5 CFU/mL inoculum |
Why This Matters
For procurement decisions involving Pseudomonas-targeted applications, ticarcillin's 2-4x potency advantage over carbenicillin translates to lower required drug concentrations for equivalent antibacterial effect.
- [1] ScienceDirect. Ticarcillin. In: xPharm: The Comprehensive Pharmacology Reference. 2009. View Source
- [2] Rolston KVI, Chandrasekar PH, LeFrock JL, Schell RF. In-vitro susceptibility of Pseudomonas aeruginosa to old and new β-lactam antibiotics and aminoglycosides. J Antimicrob Chemother. 1983;11(6):511-515. View Source
- [3] Machka K, Balg H, Braveny I. Activity and synergy of ureido penicillins and aminoglycosides against Pseudomonas aeruginosa. Infection. 1982;10(Suppl 3):S257-S261. View Source
